molecular formula C7H14N2O3 B14583529 N-Methyl-D-alanyl-L-alanine CAS No. 61370-51-2

N-Methyl-D-alanyl-L-alanine

Katalognummer: B14583529
CAS-Nummer: 61370-51-2
Molekulargewicht: 174.20 g/mol
InChI-Schlüssel: BNOGWBQUPQZAPG-UHNVWZDZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methyl-D-alanyl-L-alanine is a synthetic dipeptide composed of N-methyl-D-alanine and L-alanine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-D-alanyl-L-alanine typically involves the following steps:

    Reductive Amination: This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.

    N-Methylation by Alkylation: This method involves the alkylation of an amino acid with a methylating agent.

    Reductive Ring Opening of 5-Oxazolidinones: This method involves the reduction of 5-oxazolidinones with a triethylsilane/trifluoroacetic acid (TFA) mixture.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the above methods, optimized for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Analyse Chemischer Reaktionen

Types of Reactions

N-Methyl-D-alanyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Wirkmechanismus

The mechanism of action of N-Methyl-D-alanyl-L-alanine involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate or inhibitor in enzymatic reactions, affecting processes such as protein synthesis and amino acid transport . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Methyl-D-alanyl-L-alanine is unique due to its dipeptide structure, which combines the properties of both N-methyl-D-alanine and L-alanine. This combination allows for unique interactions and applications that are not possible with the individual amino acids alone .

Eigenschaften

CAS-Nummer

61370-51-2

Molekularformel

C7H14N2O3

Molekulargewicht

174.20 g/mol

IUPAC-Name

(2S)-2-[[(2R)-2-(methylamino)propanoyl]amino]propanoic acid

InChI

InChI=1S/C7H14N2O3/c1-4(8-3)6(10)9-5(2)7(11)12/h4-5,8H,1-3H3,(H,9,10)(H,11,12)/t4-,5+/m1/s1

InChI-Schlüssel

BNOGWBQUPQZAPG-UHNVWZDZSA-N

Isomerische SMILES

C[C@H](C(=O)N[C@@H](C)C(=O)O)NC

Kanonische SMILES

CC(C(=O)NC(C)C(=O)O)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.